Cas no 1286725-45-8 (7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide)

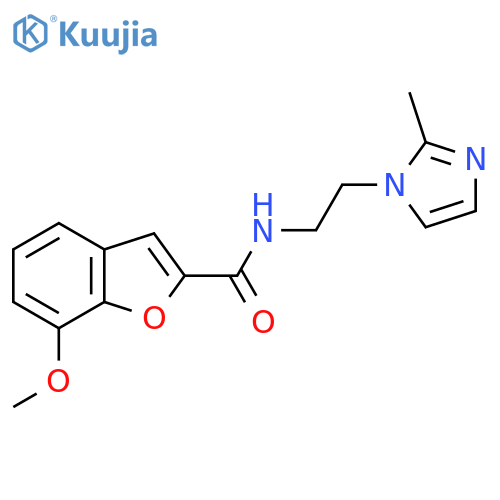

1286725-45-8 structure

商品名:7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide

7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide

- 1286725-45-8

- F5959-0149

- 7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide

- 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

- AKOS024528501

- VU0528964-1

- 7-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide

-

- インチ: 1S/C16H17N3O3/c1-11-17-6-8-19(11)9-7-18-16(20)14-10-12-4-3-5-13(21-2)15(12)22-14/h3-6,8,10H,7,9H2,1-2H3,(H,18,20)

- InChIKey: UNWNSHYVIRUBHG-UHFFFAOYSA-N

- ほほえんだ: O1C(C(NCCN2C=CN=C2C)=O)=CC2C=CC=C(C1=2)OC

計算された属性

- せいみつぶんしりょう: 299.12699141g/mol

- どういたいしつりょう: 299.12699141g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 69.3Ų

7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5959-0149-3mg |

7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

1286725-45-8 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5959-0149-2μmol |

7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

1286725-45-8 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5959-0149-1mg |

7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

1286725-45-8 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5959-0149-2mg |

7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |

1286725-45-8 | 2mg |

$88.5 | 2023-09-09 |

7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

1286725-45-8 (7-methoxy-N-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-benzofuran-2-carboxamide) 関連製品

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量